p-Azido-L-phenylalanine

Descripción

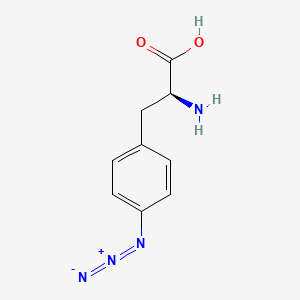

4-Azido-L-phenylalanine (4-AzF, 4) is a non-canonical amino acid featuring a phenyl azide group at the para position of the aromatic ring. Its molecular formula is C₉H₁₀N₄O₂ (MW: 206.21), and it is structurally derived from L-phenylalanine by substituting the hydrogen at the 4-position with an azide (-N₃) group . This modification confers bioorthogonal reactivity, enabling applications in chemical biology, protein engineering, and biophysics .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-azidophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMHIKRLROONTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186829 | |

| Record name | 4-Azidophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33173-53-4 | |

| Record name | p-Azido-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33173-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033173534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AZIDO-L-PHENYLALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Ullman-like Cu(I)-Catalyzed Azidation

The most widely adopted method for 4-AzF synthesis begins with L-phenylalanine and proceeds through a Cu(I)-catalyzed azidation (Figure 1). The protocol involves:

- Protection of the Amino Group : L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in a mixture of water and dioxane, yielding Boc-L-phenylalanine (Boc-Phe).

- Iodination : Boc-Phe undergoes iodination at the para position using N-iodosuccinimide (NIS) and triflic acid in dichloromethane, producing Boc-4-iodo-L-phenylalanine.

- Azidation : The iodinated intermediate reacts with sodium azide (NaN₃) in the presence of CuI and 1,10-phenanthroline in dimethylformamide (DMF) at 80°C. This Ullman-type coupling replaces iodine with an azide group.

- Deprotection : The Boc group is removed using HCl in dioxane, yielding 4-AzF hydrochloride.

Key Data :

Diazotransfer Reaction Approach

An alternative route employs diazotransfer reactions on 4-aminophenylalanine derivatives (Figure 2):

- Amino Group Protection : 4-Aminophenylalanine is protected with Boc groups using Boc₂O in tetrahydrofuran (THF).

- Diazotransfer : The protected amine reacts with imidazole-1-sulfonyl azide hydrochloride in the presence of Cu(II) acetate and triethylamine, converting the amine to an azide.

- Deprotection : Acidic hydrolysis with trifluoroacetic acid (TFA) removes the Boc group.

Key Data :

- Yield : 65–70% over three steps

- Limitation : Requires handling unstable diazotransfer reagents, increasing safety risks.

Biosynthetic and Biocatalytic Approaches

Recent advances leverage engineered Escherichia coli strains to biosynthesize 4-AzF from aryl aldehyde or carboxylic acid precursors (Figure 3):

Pathway Design :

- Aldehyde/Carboxylic Acid Conversion : Aryl aldehydes (e.g., 4-azidobenzaldehyde) or carboxylic acids (e.g., 4-azidobenzoic acid) are reduced to aldehydes using carboxylic acid reductase (CAR).

- L-Threonine Transaldolase (L-TTA) : Converts aldehydes to β-hydroxy-α-amino acids.

- Phenylserine Dehydratase (PSDH) : Dehydrates β-hydroxy intermediates to α,β-unsaturated amino acids.

- Aromatic Aminotransferase : Produces 4-AzF via transamination.

Key Performance Metrics :

Comparative Analysis of Synthesis Methods

| Parameter | Cu(I)-Catalyzed Azidation | Diazotransfer | Biosynthesis |

|---|---|---|---|

| Yield (%) | 72–78 | 65–70 | 35–62 |

| Reaction Steps | 4 | 3 | 1 (fermentation) |

| Hazardous Intermediates | Yes (NaN₃, CuI) | Yes (diazonium) | No |

| Scalability | Industrial | Lab-scale | Pilot-scale |

| Cost (USD/g) | 120–150 | 200–220 | 80–100 |

Table 1 : Comparison of 4-AzF synthesis methods. Data compiled from.

Análisis De Reacciones Químicas

Tipos de reacciones

La p-Azidofenilalanina sufre varias reacciones químicas, incluyendo:

Reducción: El grupo azida se puede reducir a una amina, lo que es útil para la posterior funcionalización de proteínas.

Química de clic: El grupo azida puede participar en reacciones de cicloadición de azida-alquino catalizadas por cobre (CuAAC) con moléculas que contienen alquinos.

Reactivos y condiciones comunes

Reducción: Los reactivos comunes incluyen azida de imidazol-1-sulfonilo, que recupera selectivamente el grupo azida.

Química de clic: Los catalizadores de cobre se utilizan para reacciones CuAAC, mientras que las reacciones SPAAC no requieren un catalizador.

Productos principales

Los productos principales de estas reacciones incluyen proteínas modificadas y biopolímeros con nuevas funcionalidades, que se pueden utilizar en varias aplicaciones .

Aplicaciones Científicas De Investigación

La p-Azidofenilalanina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la p-Azidofenilalanina implica su incorporación en proteínas, donde actúa como una etiqueta específica del sitio. El grupo azida es vibracionalmente distinguible de otras señales de proteínas, lo que permite a los investigadores rastrear cambios estructurales e interacciones en tiempo real. Esto es particularmente útil en el estudio de la transducción de señales y la dinámica de las proteínas .

Comparación Con Compuestos Similares

Physical Properties

- Optical Rotation : [α]²²_D = −37.7° (CH₂Cl₂, c 1.0) for ester derivatives .

- Melting Point : 86–87°C (menthol ester derivatives) .

- Solubility : 6.2 mg/mL in water; 6 mg/mL in DMSO .

- Explosive Characteristics : Differential scanning calorimetry (DSC) reveals explosive tendencies (SS = −0.02, EP = −0.01), necessitating careful handling .

Comparison with Similar Compounds

Key Findings:

Reactivity :

- 4-Azido-L-phenylalanine excels in bioorthogonal tagging but carries explosion risks absent in 4-iodo-L-phenylalanine .

- 4-Iodo-L-phenylalanine is preferred for metal-catalyzed cross-coupling due to its stability .

Synthetic Challenges :

- 4-Nitro-L-phenylalanine synthesis involves hazardous nitration steps, whereas 4-Azido-L-phenylalanine requires stringent safety protocols for azide handling .

Spectroscopic Utility :

- 4-Azido-L-phenylalanine ’s IR signature is uniquely suited for protein dynamics, though Fermi resonance complicates data analysis .

Biosynthesis :

- 4-Acetyl-L-phenylalanine and 4,4'-L-biphenylalanine are synthesized via engineered microbes, avoiding chemical synthesis hazards .

Actividad Biológica

4-Azido-L-phenylalanine (AzF) is an unnatural amino acid that has garnered significant attention in chemical biology due to its unique properties and versatile applications. This article explores the biological activity of 4-Azido-L-phenylalanine, including its synthesis, reactivity, and role in protein engineering and biorthogonal chemistry.

Synthesis of 4-Azido-L-phenylalanine

The synthesis of 4-Azido-L-phenylalanine typically begins with L-phenylalanine, which undergoes nitration followed by azidation. The process can be summarized as follows:

- Nitration : L-phenylalanine is nitrated using nitric acid in sulfuric acid.

- Reduction : The resulting nitro derivative is reduced to an aniline.

- Diazotization and Azidation : The aniline undergoes diazotization followed by azidation to yield 4-Azido-L-phenylalanine.

This method has been shown to produce the compound in moderate yields while maintaining the stereochemistry at the alpha carbon .

Reactivity and Applications

4-Azido-L-phenylalanine is particularly valued for its bioorthogonal reactivity , which allows it to participate in a variety of chemical reactions without interfering with biological processes. Its azide group can engage in:

- Click Chemistry : This includes copper-catalyzed azide-alkyne cycloadditions, making it useful for labeling proteins with fluorescent tags or other functional groups.

- Photochemical Reactions : Upon UV irradiation, the azide can generate reactive nitrene species that facilitate cross-linking within proteins, altering their properties .

Protein Engineering

The incorporation of AzF into proteins has been demonstrated using orthogonal translation systems. For example, researchers have successfully introduced AzF into proteins in E. coli and fission yeast, enabling site-specific modifications that enhance the functionality of proteins for therapeutic and research applications .

Case Studies

- Incorporation into GFP : The incorporation of AzF into green fluorescent protein (GFP) has been explored to modify its fluorescence characteristics through photochemical control. This allows researchers to study protein dynamics and interactions in real-time .

- Metabolic Studies : In studies involving Klebsiella sp., AzF was used as a nitrogen source, demonstrating that the azide group remained intact during metabolic processes, indicating its stability under biological conditions .

- Functionalization of Biopolymers : AzF has been utilized for the site-specific functionalization of proteins, allowing for the attachment of various chemical groups that can impart new functionalities to biomaterials .

Safety Considerations

While 4-Azido-L-phenylalanine is a powerful tool in chemical biology, it also exhibits explosive characteristics when isolated, which poses safety risks during handling and storage. Researchers have emphasized the need for careful management and awareness of these properties when conducting experiments involving this compound .

Q & A

Q. What are the standard synthetic routes for 4-azido-L-phenylalanine, and how are safety risks mitigated during synthesis?

The synthesis typically begins with L-phenylalanine and involves iodination (Sandmeyer reaction) followed by Ullman-type Cu(I)-catalyzed azidation. Key steps include:

- Iodination : L-phenylalanine reacts with iodine/NaIO₃ in glacial acetic acid/H₂SO₄ at 70°C for 24 hours .

- Azidation : N-Boc-protected 4-iodo-L-phenylalanine undergoes Ullman coupling with NaN₃ in aqueous ethanol using CuI and N,N′-dimethylethylenediamine as ligands . Safety : While the azidation step itself poses minimal explosion risk due to solvent stabilization, the isolated product exhibits explosive properties. Handling requires inert atmospheres, minimal mechanical stress, and storage below -20°C .

Q. How is 4-azido-L-phenylalanine incorporated into proteins for click-chemistry applications?

- Genetic encoding : An orthogonal tRNA/synthetase pair is used to incorporate the amino acid at amber codon (TAG) sites in E. coli or mammalian cells .

- Click reactions : Post-translational labeling employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with fluorophores, biotin, or PEG tags. Example conditions: 10 μM Cy3.5-alkyne, 1 mM CuSO₄, and 2.5 mM sodium ascorbate in PBS for 1 hour at 25°C .

Q. What are the optimal solubility and storage conditions for 4-azido-L-phenylalanine in biological experiments?

- Solubility : 25 mg/mL in water and 5 mg/mL in DMSO at 25°C. For cell culture, prepare a 100 mM DMSO stock and dilute in serum-free media to ≤0.1% DMSO .

- Storage : Lyophilized powder is stable for 3 years at -20°C. Solutions in DMSO retain activity for 1 month at -20°C or 6 months at -80°C. Avoid freeze-thaw cycles .

Q. How do researchers validate the stereochemical fidelity of 4-azido-L-phenylalanine during synthesis?

- Mosher analysis : Derivatize the amino acid with (R)- and (S)-MTPA-Cl (Mosher’s reagents) and analyze via ¹H/¹⁹F NMR. Diastereomer-specific chemical shifts confirm L-configuration and absence of D-enantiomers .

- Chiral HPLC : Resolve N-Boc-protected intermediates using columns like Chiralpak IA with hexane/isopropanol gradients (90:10 to 70:30) .

Q. What cell culture protocols are recommended for pulse-labeling experiments with 4-azido-L-phenylalanine?

- HEK293T example : Culture cells in DMEM + 10% FBS. Transfect with plasmids encoding orthogonal tRNA/synthetase. Replace media with 4-azido-L-phenylalanine (5–10 mM in PBS) for 30–60 minutes. Wash with cold PBS + 1% BSA before lysis .

Advanced Research Questions

Q. How do the explosive properties of 4-azido-L-phenylalanine impact experimental design and risk assessment?

- DSC/ARC testing : Differential scanning calorimetry (DSC) shows an exothermic decomposition peak at 124°C (ΔH = -1,200 J/g). Accelerating rate calorimetry (ARC) confirms self-heating above 85°C. Mitigation : Avoid dry, crystalline forms; store in hydrated solvents (e.g., 50% ethanol/water) and limit quantities to <100 mg .

Q. What methodologies ensure racemization-free synthesis of 4-azido-L-phenylalanine derivatives?

- Boc-Oxyma coupling : Use ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) with DIPEA in THF for esterification. This reagent prevents α-carbon racemization during N-Boc protection .

- Low-temperature azidation : Perform Ullman coupling at 50°C (not reflux) to minimize thermal degradation and stereochemical inversion .

Q. How is 4-azido-L-phenylalanine utilized as a vibrational probe in protein dynamics studies?

- IR spectroscopy : The azide asymmetric stretch (2,140 cm⁻¹) reports on local hydration and electrostatic changes. Example: Incorporate into superfolder GFP (sfGFP) and monitor shifts during folding using FTIR .

- FRET/EPR integration : Pair with Gd³+ tags via CuAAC for DEER (double electron-electron resonance) measurements of inter-protein distances (2–6 nm resolution) .

Q. What strategies improve the efficiency of 4-azido-L-phenylalanine incorporation in E. coli expression systems?

- Media optimization : Use autoinduction media with 10 mM 4-azido-L-phenylalanine, 0.2% arabinose, and 34 µg/mL chloramphenicol. Monitor incorporation via SDS-PAGE and anti-azide Western blot .

- Suppressor tRNA engineering : Evolve Methanocaldococcus jannaschii tRNA/synthetase pairs for higher fidelity and reduced cross-reactivity with endogenous amino acids .

Q. How are contradictions in published physical properties (e.g., optical rotation) resolved experimentally?

- Cross-validation : Compare [α]D²³ values in multiple solvents (e.g., +28.9° in 1 M HCl/EtOH vs. -4.16° in 80% acetic acid). Use Mosher analysis and chiral derivatization to rule out enantiomeric contamination .

- Elemental analysis : Confirm C, H, N, and O content (e.g., C 52.42%, N 27.17%) via combustion analysis and HRMS (observed [M+Na]⁺ = 313.9667 vs. calculated 313.9648) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.